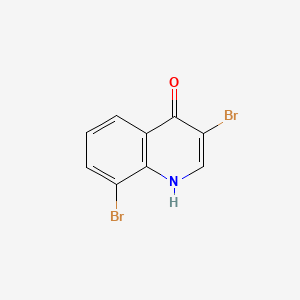

3,8-Dibromo-4-hydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,8-dibromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOSMWHTWPLBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671087 | |

| Record name | 3,8-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204812-01-0 | |

| Record name | 3,8-Dibromo-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204812-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,8-Dibromo-4-hydroxyquinoline chemical structure and properties

An In-depth Technical Guide to 3,8-Dibromo-4-hydroxyquinoline: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound, a member of the halogenated quinoline class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of novel heterocyclic compounds. While the broader class of halogenated quinolines has garnered significant attention for its potent biological activities, the specific 3,8-dibromo isomer remains a less-explored entity, representing a frontier for new discoveries. This guide will synthesize the available information on its chemical characteristics, propose a logical synthetic route, and discuss its anticipated biological relevance based on the well-established profile of its structural analogues.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted derivative of 4-hydroxyquinoline, a heterocyclic scaffold known for its presence in various bioactive molecules. The introduction of bromine atoms into the quinoline ring system is known to significantly modulate the compound's lipophilicity, electronic distribution, and potential for interaction with biological targets.[1]

The fundamental structure of the molecule consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. It exists in tautomeric equilibrium with its keto form, 3,8-dibromo-1H-quinolin-4-one.[2]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 3,8-dibromo-1H-quinolin-4-one | [2] |

| CAS Number | 1204812-01-0 | |

| Molecular Formula | C₉H₅Br₂NO | [3] |

| Molecular Weight | 302.95 g/mol | [3] |

| InChI Key | GEOSMWHTWPLBPB-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | [2] |

| Predicted XlogP | 3.1 | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Solid (form unspecified) |

Proposed Synthesis Pathway

A specific, detailed synthesis for this compound is not explicitly documented in peer-reviewed literature. However, a logical and efficient pathway can be proposed based on established bromination reactions of quinoline scaffolds. The most plausible approach involves the direct bromination of 8-bromo-4-hydroxyquinoline. The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position, while the existing bromine at C8 deactivates the benzene ring, making further substitution on that ring less likely under controlled conditions.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the bromination of activated heterocyclic systems.[5]

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 8-bromo-4-hydroxyquinoline in glacial acetic acid.[6]

-

Reagent Preparation: Prepare a solution of 1.05 equivalents of molecular bromine (Br₂) in glacial acetic acid.

-

Causality: Using a slight excess of bromine ensures complete conversion of the starting material. Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not interfere with the reaction.

-

-

Reaction: Add the bromine solution dropwise to the stirred solution of 8-bromo-4-hydroxyquinoline at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Self-Validation: The purity and identity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

-

Anticipated Biological Activity and Therapeutic Potential

While direct biological studies on this compound are scarce, the extensive research on its isomers and related halogenated quinolines provides a strong basis for predicting its therapeutic potential. This class of compounds is well-documented for its potent antimicrobial and anticancer activities.[7]

Antimicrobial and Biofilm-Eradicating Activity

Halogenated quinolines have emerged as powerful agents against drug-resistant bacteria and their biofilms.[8] Studies on various isomers have shown remarkable efficacy against clinically relevant pathogens. The mechanism is often distinct from traditional antibiotics and may involve mechanisms other than membrane disruption.[9]

Table 2: Documented Antimicrobial Activity of Related Bromoquinolines

| Compound | Organism(s) | Reported Activity (MIC/MBEC) | Reference(s) |

| 5,7-Dibromo-8-hydroxyquinoline | Various plaque-forming microorganisms | Differentially inhibitory | [10] |

| 6,8-Dibromo-quinazolinone derivs. | E. coli, S. aureus, P. aeruginosa | MICs ranging from 1.56 to 25 µg/mL | [11] |

| Halogenated Quinolines (general) | MRSA, MRSE, VRE biofilms | Potent eradication (MBEC = 1.0–125 µM) | [9] |

Given these precedents, it is highly probable that this compound will exhibit significant antibacterial activity. The specific substitution pattern at the 3 and 8 positions will likely influence its spectrum of activity and potency, making it a compelling candidate for screening against panels of pathogenic bacteria, especially those known for multidrug resistance.

Anticancer Activity

The quinoline scaffold is a key pharmacophore in a number of anticancer drugs. Bromination has been shown to enhance the cytotoxic effects of these compounds.[12] For instance, 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including those of the colon, cervix, and brain.[1][8]

Recent studies on other highly brominated quinolines have confirmed their ability to inhibit cancer cell proliferation, with some derivatives showing IC₅₀ values in the low micromolar range against cell lines like HeLa and HT29.[7] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes like topoisomerase I.[7] Therefore, this compound is a rational target for anticancer drug discovery programs.

Future Directions and Conclusion

This compound represents an under-investigated molecule within a pharmacologically rich class of compounds. While its chemical structure and a plausible synthetic route can be clearly defined, a significant opportunity exists for the research community to explore its physical and biological properties.

Key areas for future investigation include:

-

Empirical Characterization: Detailed experimental determination of its physicochemical properties, including melting point, solubility in various solvents, and comprehensive spectral analysis (NMR, IR, UV-Vis).

-

Biological Screening: Systematic evaluation of its antimicrobial activity against a broad panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains and biofilms.

-

Antiproliferative Assays: Assessment of its cytotoxic effects against a diverse range of human cancer cell lines to determine its IC₅₀ values and potential for development as an anticancer agent.

-

Mechanistic Studies: Elucidation of its mechanism of action to understand how it exerts its biological effects, which is crucial for any future drug development efforts.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Huigens III, R. W., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 13(41), 10290-4. Available at: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

-

Alichem. (n.d.). This compound. Alichem. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4-Bromo-8-hydroxyquinoline. Amerigo Scientific. Available at: [Link]

-

Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-9. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Organic Syntheses. Available at: [Link]

-

Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(5), 3328-3343. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. PubChem. Available at: [Link]

-

Ellen, R. P., et al. (1978). Activity of Three 8-Hydroxyquinoline Derivatives Against In Vitro Dental Plaque. Journal of Dental Research, 57(2), 291. Available at: [Link]

-

Klára, S., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(22), 5449. Available at: [Link]

-

Wang, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers, 11(11), 1774. Available at: [Link]

-

ResearchGate. (2018). 6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. ResearchGate. Available at: [Link]

-

Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Semantic Scholar. Available at: [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Reaction of 8-hydroxyquinolines with dibromoxylenes. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. Available at: [Link]

-

University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Available at: [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. PubChem. Available at: [Link]

-

Amerigo Scientific. (n.d.). 8-Bromo-4-hydroxyquinoline. Amerigo Scientific. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C9H5Br2NO) [pubchemlite.lcsb.uni.lu]

- 3. labsolu.ca [labsolu.ca]

- 4. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Activity of Three 8-Hydroxyquinoline Derivatives Against In Vitro Dental Plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Navigating the Landscape of a Novel Quinoline Derivative

An In-Depth Technical Guide to 3,8-Dibromo-4-hydroxyquinoline: Synthesis, Characterization, and Therapeutic Potential

This technical guide delves into the chemistry and potential applications of this compound (CAS No. 1204812-01-0), a halogenated heterocyclic compound. It is imperative to state at the outset that while this specific molecule is commercially available for research purposes, the body of scientific literature dedicated exclusively to it is nascent. Consequently, this whitepaper adopts a logical, field-proven approach. We will construct a comprehensive profile of this compound by synthesizing data from foundational chemical principles, extensive research on analogous brominated and hydroxylated quinoline structures, and established experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for initiating and advancing research on this promising scaffold.

Core Molecular Profile of this compound

The foundational step in evaluating any new chemical entity is to establish its core physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Structural and Physicochemical Data

The structural attributes and predicted properties of this compound are summarized below. These values are critical for designing synthetic routes, planning analytical characterization, and predicting its behavior in biological assays.

| Property | Value | Source |

| CAS Number | 1204812-01-0 | [Sigma-Aldrich] |

| Molecular Formula | C₉H₅Br₂NO | [PubChem] |

| Molecular Weight | 302.95 g/mol | [PubChem] |

| Monoisotopic Mass | 300.87378 Da | [PubChem] |

| Predicted XlogP | 3.1 | [PubChem] |

| SMILES | C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | [PubChem] |

| InChI | InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | [PubChem] |

Table 1: Core physicochemical properties of this compound.[1]

Synthesis and Structural Elucidation: A Predictive Approach

Proposed Synthetic Strategies

The synthesis of halogenated quinolines often involves electrophilic aromatic substitution on a quinoline or quinolinone precursor. A plausible and efficient route to this compound would likely involve the direct bromination of 4-hydroxyquinoline (also known as 4-quinolinol or kynurine). The hydroxyl group at the C4 position and the nitrogen in the ring direct the electrophilic substitution of bromine to specific positions on the quinoline scaffold.

A general synthetic protocol can be extrapolated from similar syntheses of other brominated quinolines.[2][3] For instance, the bromination of 8-hydroxyquinoline using bromine in a suitable solvent like chloroform or acetonitrile is a well-documented procedure to yield dibromo derivatives.[3][4]

Protocol for Synthesis of a Dibromo-hydroxyquinoline Derivative

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.

-

Dissolution : Dissolve 1 equivalent of the starting 4-hydroxyquinoline in a suitable solvent (e.g., glacial acetic acid or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination : Slowly add 2 to 2.2 equivalents of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is often performed in the dark to prevent radical side reactions.[2]

-

Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Neutralize the mixture with a base such as sodium bicarbonate.

-

Extraction : Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[2][3]

Structural Characterization

The unambiguous identification of the synthesized this compound is crucial. A combination of spectroscopic techniques is standard practice.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region. The specific chemical shifts and coupling constants of the protons on the quinoline ring will confirm the substitution pattern.[5]

-

¹³C NMR : The carbon NMR will show the number of unique carbon environments, further confirming the structure.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing definitive evidence for the dibromination.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy will identify the functional groups present, such as the O-H stretch of the hydroxyl group and the C=C and C=N bonds of the quinoline ring.

Potential in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[7][8] The addition of bromine and hydroxyl groups can significantly modulate the biological activity.

Anticancer Potential

Many quinoline derivatives, including brominated and hydroxylated analogs, have demonstrated significant anticancer activity.[2][7][9] The proposed mechanisms of action are diverse and include:

-

Enzyme Inhibition : Some quinoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.[7]

-

Induction of Apoptosis : Studies on related compounds have shown the ability to induce programmed cell death (apoptosis) in cancer cells.[2]

-

Metal Chelation : The 8-hydroxyquinoline motif is a well-known metal chelator. This property can disrupt the function of metalloenzymes that are crucial for tumor growth.[2]

Given these precedents, this compound is a strong candidate for screening against various cancer cell lines.

Antimicrobial and Anti-inflammatory Activity

The quinoline core is also associated with potent antimicrobial and anti-inflammatory properties.[8][10][11]

-

Antimicrobial : Halogenated quinolines have been investigated for their activity against a range of bacteria and fungi.

-

Anti-inflammatory : Some quinoline derivatives have been shown to inhibit inflammatory pathways, for example, by targeting cyclooxygenase (COX) enzymes.[11]

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for these investigations.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[12]

-

Cell Seeding : Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9][12]

-

Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[12]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[12]

Sources

- 1. PubChemLite - this compound (C9H5Br2NO) [pubchemlite.lcsb.uni.lu]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3,8-Dibromo-4-hydroxyquinoline

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3,8-Dibromo-4-hydroxyquinoline. As a halogenated quinoline, this compound holds potential interest for researchers in medicinal chemistry and materials science. Precise structural confirmation is paramount for any further investigation, and this document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying scientific principles are discussed to provide a robust framework for researchers and drug development professionals. While complete experimental spectra for this specific isomer are not widely published, this guide synthesizes data from closely related analogs, theoretical predictions, and foundational spectroscopic principles to present a reliable analytical profile.

Introduction and Molecular Structure

Quinoline and its derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide range of biological activities[1]. Halogenation of the quinoline scaffold can significantly modulate these properties, enhancing potency or altering pharmacokinetic profiles[2]. This compound is a specific isomer whose structural elucidation relies on a multi-technique spectroscopic approach. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 1H-quinolin-4-one forms, with the keto form often being significant. The numbering of the quinoline ring system is crucial for the assignment of spectroscopic signals.

Molecular Structure:

-

Chemical Formula: C₉H₅Br₂NO

-

Molecular Weight: 302.95 g/mol

-

Structure and Numbering:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be constructed.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms. In this compound, we expect to see signals corresponding to the four aromatic protons and the hydroxyl/amine proton.

The following table outlines the predicted chemical shifts and coupling patterns. The prediction is based on the analysis of related structures, such as 5,7-dibromo-8-hydroxyquinoline[1][3], and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | Doublet (d) | 1H | H-5 | H-5 is ortho to the electron-withdrawing nitrogen and experiences deshielding. It is coupled to H-6. |

| ~7.8-8.0 | Triplet (t) or dd | 1H | H-6 | H-6 is coupled to both H-5 and H-7, appearing as a triplet or a doublet of doublets. |

| ~7.6-7.8 | Doublet (d) | 1H | H-7 | H-7 is adjacent to the bromine at C-8 and coupled to H-6. |

| ~7.5-7.7 | Singlet (s) | 1H | H-2 | H-2 is a singlet as it has no adjacent protons. Its position is influenced by the adjacent nitrogen. |

| >10 | Broad Singlet (br s) | 1H | OH / NH | The proton on the heteroatom (O or N) is typically broad, exchangeable, and downfield. |

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature. A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Assignments are based on established chemical shift ranges and data from analogous quinoline structures[1][4][5].

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C-4 | Carbonyl-like carbon in the quinolone tautomer, highly deshielded. |

| ~145-150 | C-8a | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| ~140-145 | C-2 | Carbon adjacent to nitrogen in the pyridine ring. |

| ~135-140 | C-6 | Aromatic CH carbon. |

| ~125-130 | C-5 | Aromatic CH carbon. |

| ~120-125 | C-4a | Quaternary carbon at the ring junction. |

| ~115-120 | C-8 | Carbon bearing a bromine atom. |

| ~110-115 | C-7 | Aromatic CH carbon. |

| ~100-105 | C-3 | Carbon bearing a bromine atom, shielded by the adjacent carbonyl/hydroxyl. |

The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample if possible (~20-50 mg in ~0.7 mL of solvent).

-

Data Acquisition: Run a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.

-

Processing: The processing steps are identical to those for ¹H NMR.

Caption: General workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound, the most distinctive feature will be the isotopic pattern of the two bromine atoms.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. A compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.[6]

| m/z (mass-to-charge) | Relative Intensity | Assignment |

| 301 | ~50% | [M]⁺ (C₉H₅⁷⁹Br₂NO) |

| 303 | ~100% | [M+2]⁺ (C₉H₅⁷⁹Br⁸¹BrNO) |

| 305 | ~50% | [M+4]⁺ (C₉H₅⁸¹Br₂NO) |

| 224/226 | Variable | [M - Br]⁺ |

| 196/198 | Variable | [M - Br - CO]⁺ |

| 145 | Variable | [M - 2Br]⁺ (Hydroxyquinoline fragment) |

Note: The listed m/z values are for the nominal mass. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The sample is heated under vacuum to promote vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Sources

Physical and chemical properties of 3,8-Dibromo-4-hydroxyquinoline

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3,8-Dibromo-4-hydroxyquinoline, a halogenated derivative of the medicinally significant 4-hydroxyquinoline scaffold. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectral analysis, synthesis, and potential applications. The content is grounded in established scientific principles and supported by cited literature to ensure technical accuracy and practical relevance.

Introduction

The quinoline ring system is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1][2] The strategic introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced pharmacological activity.[3] this compound, a di-brominated analog of 4-hydroxyquinoline, represents a versatile chemical entity with potential as both a foundational scaffold for drug discovery and a key intermediate in complex organic synthesis. This guide aims to consolidate the available technical information on this compound, providing a robust resource for its application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and inherent physicochemical properties of this compound is fundamental to its effective utilization in experimental and computational settings.

Chemical Identity

-

Systematic Name: 3,8-dibromoquinolin-4-ol

-

Molecular Formula: C₉H₅Br₂NO[4]

-

Molecular Weight: 302.95 g/mol [5]

-

Canonical SMILES: C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br[4]

-

InChI Key: GEOSMWHTWPLBPB-UHFFFAOYSA-N[4]

-

CAS Number: 1204812-01-0

Physicochemical Data Summary

The following table summarizes key physicochemical data for this compound. These parameters are crucial for designing synthetic routes, selecting appropriate analytical techniques, and predicting biological behavior.

| Property | Value/Information |

| Physical State | Solid |

| Melting Point | Data not readily available in searched literature. For comparison, the related compound 5,7-Dibromo-8-hydroxyquinoline has a melting point of 196 °C.[5] |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, benzene, and ether; likely insoluble in water.[6] |

| pKa | Not experimentally determined in the available literature. The hydroxyl group imparts acidic character, which is expected to be influenced by the electron-withdrawing effects of the two bromine atoms. |

| XLogP3 | 3.2 (Predicted value for the related isomer 5,7-Dibromo-8-hydroxyquinoline)[5] |

Synthesis and Reactivity Profile

The synthetic accessibility and predictable reactivity of this compound make it a valuable building block in organic synthesis.

General Synthetic Approach

The synthesis of di-brominated hydroxyquinolines typically involves the electrophilic bromination of a hydroxyquinoline precursor. The regioselectivity of the bromination is directed by the existing substituents on the quinoline ring.

Caption: A generalized workflow for the synthesis of this compound.

Key Reactivity Considerations

-

The Hydroxyl Group: The -OH group at the 4-position can be deprotonated to form a phenoxide, which can then participate in O-alkylation or O-acylation reactions. It also directs electrophilic substitution.

-

The Bromine Atoms: The bromine atoms at the 3 and 8 positions can be substituted via nucleophilic aromatic substitution, although this may require forcing conditions. More commonly, they serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of functional groups.

-

The Quinoline Core: The aromatic quinoline system can undergo further electrophilic or nucleophilic attack, with the regioselectivity being influenced by the existing substituents.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to display signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of the protons on the quinoline ring will be diagnostic. The hydroxyl proton will likely appear as a broad singlet, the position of which can be solvent-dependent.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline core. The carbons directly attached to the bromine atoms and the hydroxyl group will exhibit characteristic chemical shifts due to the electronic effects of these substituents.[8]

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak, which will be characteristic for a molecule containing two bromine atoms (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for C=C and C=N stretching within the aromatic quinoline ring will also be present.[6]

Potential Applications in Drug Discovery and Development

Derivatives of 8-hydroxyquinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[9][10][11] The di-bromo substitution pattern in this compound suggests it could be a valuable scaffold for developing novel therapeutic agents.

Rationale for Bromine in Medicinal Chemistry

Caption: The multifaceted role of bromine substitution in modulating drug properties.

Potential Therapeutic Targets

Given the biological activities of related bromo-hydroxyquinolines, this compound could be a promising starting point for the development of inhibitors for various enzymes and cellular pathways, including:

-

Topoisomerases: Some bromo-substituted quinolines have shown inhibitory activity against topoisomerase I, an important target in cancer therapy.[3]

-

Kinases: The quinoline scaffold is present in numerous kinase inhibitors.

-

Metalloenzymes: The hydroxyquinoline moiety is a known metal chelator, suggesting potential applications in targeting metalloenzymes.[10]

Safety and Handling Protocols

Appropriate safety measures are essential when working with this compound. The following are general guidelines based on safety data for related compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear compatible chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly.

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[13]

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[14]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][15]

First Aid Measures

-

If Ingested: Call a poison center or doctor immediately.[15]

-

If on Skin: Wash with plenty of soap and water.[14]

-

If in Eyes: Rinse cautiously with water for several minutes.[14]

-

If Inhaled: Move to fresh air.[14]

Note: Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential for applications in medicinal chemistry and organic synthesis. Its defined chemical structure, featuring reactive bromine and hydroxyl groups, offers numerous avenues for further chemical modification and the creation of diverse molecular libraries. This guide has provided a consolidated overview of its known and predicted properties, synthetic considerations, and potential applications, establishing a foundational resource for researchers in the field. Further exploration of the biological activity of this compound and its derivatives is a promising area for future investigation.

References

- Thermo Fisher Scientific. (2010).

- Sigma-Aldrich. (2024). Safety Data Sheet for 4-Hydroxy-1-benzopyran-2-one.

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.).

-

PubChemLite. (n.d.). This compound (C9H5Br2NO). Retrieved from [Link]

- ResearchGate. (n.d.). NMR spectral data for compounds 1 -4 and reference compounds.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- Al-Hussain, S. A., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

-

PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

- ChemicalBook. (n.d.). 3,6-DIBROMO-4-HYDROXYQUINOLINE CAS#: 857758-88-4.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR 1204812-01-0.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6,8-Dibromoquinolin-3-amine.

- ResearchGate. (2025).

- ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.

- Narayanaswamy, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).

- ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Paul, K., & Kumar, V. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.

- National Institutes of Health. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds.

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

- National Institutes of Health. (2012).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H5Br2NO) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Potential biological activity of 3,8-Dibromo-4-hydroxyquinoline

An In-Depth Technical Guide to the Predicted Biological Activity and Investigative Framework for 3,8-Dibromo-4-hydroxyquinoline

Introduction

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this class, 4-hydroxyquinolines (and their tautomeric 4-quinolone forms) are associated with a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[2][3] The strategic addition of halogen atoms, particularly bromine, to the quinoline ring is a well-established method for enhancing molecular lipophilicity and modulating electronic properties, often leading to a significant potentiation of biological activity.[4][5]

While extensive research has illuminated the therapeutic potential of various brominated quinoline isomers, such as 5,7-dibromo and 6,8-dibromo derivatives, the specific compound This compound remains a largely unexplored entity in the scientific literature. This guide, therefore, serves not as a retrospective summary, but as a forward-looking, predictive analysis grounded in established structure-activity relationships (SAR) from closely related analogs.

From the perspective of a senior application scientist, the absence of direct data presents a unique opportunity. It allows us to leverage the vast repository of knowledge on quinoline chemistry and pharmacology to construct a robust hypothesis for the potential activities of this compound. This document provides a comprehensive technical framework for its synthesis, characterization, and systematic investigation across three key therapeutic areas: oncology, infectious diseases, and neurodegeneration. We will detail the causal rationale behind each proposed experiment, provide validated, step-by-step protocols, and outline the expected data outputs, thereby creating a complete roadmap for elucidating the therapeutic promise of this novel molecule.

Section 1: Synthesis and Characterization

The logical first step in evaluating a novel compound is a reliable and scalable synthesis. The 4-hydroxyquinoline core is typically assembled via thermal cyclization reactions. A plausible and versatile approach for synthesizing the parent scaffold is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. Subsequent regioselective bromination can then be employed to install the bromine atoms at the C3 and C8 positions.

Proposed Synthetic Pathway

A potential synthetic route involves the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield 8-bromo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis, decarboxylation, and then direct bromination could yield the target compound. A more direct approach might involve a one-pot bromination of a suitable precursor.

Experimental Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound from commercially available starting materials. This protocol is a hypothetical adaptation based on established quinoline synthesis and bromination methods.[6][7]

Materials:

-

8-Bromo-4-hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (20 mL).

-

Reagent Addition: To this stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The addition of NBS is causal to achieving electrophilic substitution on the electron-rich quinoline ring, with the 3-position being a likely site for bromination in a 4-hydroxyquinoline.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate is expected to form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMF and succinimide.

-

Purification: Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Predicted Anticancer Activity

Rationale: The 4-hydroxyquinoline scaffold is a cornerstone of numerous anticancer agents. Halogenation, particularly at positions 5, 7, and 8, has been shown to significantly enhance cytotoxic activity.[4] For instance, studies on 5,7-dibromo-8-hydroxyquinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa and HT29.[4] The proposed mechanisms of action for such compounds are diverse, including the inhibition of critical enzymes like topoisomerase I, which is essential for DNA replication, and the induction of programmed cell death (apoptosis).[4][8] The presence of a bromine atom at the 8-position and a hydroxyl at the 4-position suggests a potential for metal chelation, a property often linked to anticancer activity in 8-hydroxyquinolines.[4][8] We hypothesize that this compound will exhibit significant, broad-spectrum anticancer activity.

Investigative Workflow for Anticancer Potential

Experimental Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines. This protocol is a standard, robust method for assessing cell viability.[9][10]

Materials:

-

Human cancer cell lines (e.g., HCT116-colon, A549-lung, MCF-7-breast)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to ensure cell attachment. The choice of seeding density is critical to ensure cells are in a logarithmic growth phase during treatment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Predicted Data Outcome: Cytotoxicity

The results of the MTT assay can be summarized in a table for clear comparison.

| Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) of this compound |

| HCT116 | Colon Carcinoma | 1 - 10 |

| A549 | Lung Carcinoma | 5 - 20 |

| MCF-7 | Breast Carcinoma | 1 - 15 |

| Doxorubicin | (Positive Control) | < 1 |

Section 3: Predicted Antimicrobial Activity

Rationale: The 4-quinolone core is famously the basis for the quinolone class of antibiotics.[3][11] The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication. Furthermore, halogenated 8-hydroxyquinolines are known for their broad-spectrum antimicrobial properties, acting against both bacteria and fungi.[12][13][14] The introduction of two bromine atoms is expected to increase the lipophilicity of this compound, potentially enhancing its ability to penetrate microbial cell walls and membranes. This structural feature, combined with the inherent activity of the quinoline nucleus, strongly suggests potential as an antimicrobial agent.

Investigative Workflow for Antimicrobial Potential

Experimental Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of various microorganisms. This broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[12][14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strain (Candida albicans ATCC 90028)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Test compound (stock solution in DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microplates

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This standardized inoculum size is crucial for reproducibility.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 128 to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Predicted Data Outcome: Antimicrobial Activity

MIC values provide a clear quantitative measure of antimicrobial potency.

| Microorganism | Type | Predicted MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive Bacteria | 8 - 32 |

| Escherichia coli | Gram-negative Bacteria | 16 - 64 |

| Candida albicans | Fungus (Yeast) | 16 - 32 |

| Ciprofloxacin | (Bacterial Control) | < 2 |

| Fluconazole | (Fungal Control) | < 4 |

Section 4: Predicted Neuroprotective Activity

Rationale: Neurodegenerative diseases like Alzheimer's and Parkinson's are pathologically linked to oxidative stress, neuroinflammation, and metal ion dyshomeostasis.[15] Quinoline and isoquinoline alkaloids have demonstrated significant neuroprotective effects through various mechanisms.[15][16] Key among these is the activation of the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative stress.[17] The 4-hydroxyquinoline structure possesses antioxidant potential, and the ability of the 8-substituted quinoline core to chelate redox-active metal ions (like copper and iron) could mitigate the production of harmful reactive oxygen species (ROS). We postulate that this compound could exert neuroprotective effects by scavenging free radicals and/or activating endogenous antioxidant pathways.

Plausible Neuroprotective Signaling Pathway

Experimental Protocol 4.1: In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death. The use of H₂O₂ provides a direct and quantifiable oxidative insult.[18]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

Test compound (stock in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates, incubator, microplate reader

Procedure:

-

Cell Seeding and Differentiation: Seed SH-SY5Y cells in 96-well plates. Differentiate them into a more neuron-like phenotype by treating with retinoic acid (10 µM) for 5-7 days. This step is crucial as it yields cells with greater susceptibility to neurotoxins.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1 to 50 µM). Incubate for 2 hours.

-

Oxidative Insult: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically). Do not add H₂O₂ to the control wells.

-

Incubation: Incubate the plates for 24 hours at 37 °C.

-

Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.1 (Steps 4-7).

-

Analysis: Calculate the percentage of cell viability, comparing the H₂O₂-treated group with the compound-pretreated groups. A significant increase in viability in the pretreated groups indicates a neuroprotective effect.

Conclusion

This compound stands as a promising yet uncharacterized molecule at the intersection of several validated pharmacophores. Based on robust structure-activity relationship data from its chemical neighbors, we have constructed a strong, evidence-based hypothesis for its potential as a multi-action therapeutic agent. The predicted biological profile encompasses significant anticancer activity , likely driven by apoptosis induction or enzyme inhibition; broad-spectrum antimicrobial effects targeting both bacteria and fungi; and potent neuroprotective properties rooted in antioxidant mechanisms.

This guide provides more than just a prediction; it offers a complete, actionable research framework. The detailed experimental workflows, validated protocols, and clear data presentation formats are designed to enable a systematic and efficient investigation by researchers, scientists, and drug development professionals. The successful execution of this research plan will not only elucidate the specific biological activities of this compound but will also contribute valuable insights to the broader field of quinoline-based drug discovery. It is our scientific opinion that this compound warrants comprehensive investigation as a novel lead for developing next-generation therapeutics.

References

-

ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. [Diagram]. Retrieved from [Link]

-

ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

-

Musioł, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5749. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Diagram]. Retrieved from [Link]

-

Thieme Connect. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

-

Al-Obaid, A. M., et al. (2011). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 46(11), 5323-5337. Retrieved from [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14, 4016-4034. Retrieved from [Link]

-

Chen, Y-H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 53-57. Retrieved from [Link]

-

Jampilek, J., et al. (2005). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Current Organic Chemistry, 9(1), 49-64. Retrieved from [Link]

-

Belkacem, M., et al. (2021). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 7(7), e07505. Retrieved from [Link]

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(16), 3569. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

-

Kaczor, A. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3133. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 633-641. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Retrieved from [Link]

-

Lee, C-H., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(19), 10712. Retrieved from [Link]

-

ResearchGate. (n.d.). 6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. Retrieved from [Link]

-

Fonari, A., et al. (2023). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2023(2), M1639. Retrieved from [Link]

-

Wang, S., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences, 24(12), 10243. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Reaction of 8-hydroxyquinolines with dibromoxylenes... [Diagram]. Retrieved from [Link]

-

Wang, F., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Pharmaceuticals, 15(12), 1475. Retrieved from [Link]

-

Patel, D. P., et al. (2024). Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. ACS Chemical Neuroscience. Retrieved from [Link]

-

Pires, J. A., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. Retrieved from [Link]

-

Kryl'skii, E. D., et al. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Metabolic Brain Disease, 37(4), 1271-1282. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 12. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Navigating the Synthesis and Handling of 3,8-Dibromo-4-hydroxyquinoline: A Technical Guide for Researchers

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of halogen atoms, particularly bromine, into the quinoline ring system can significantly modulate a compound's physicochemical properties and biological efficacy.[3] 3,8-Dibromo-4-hydroxyquinoline is one such compound, a valuable intermediate in the synthesis of more complex molecules for drug discovery and development.[4] However, as with many halogenated heterocyclic compounds, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount for the protection of laboratory personnel and the environment.

This in-depth technical guide provides a comprehensive overview of the safety and handling of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the rationale behind safety protocols, offering practical insights to foster a culture of safety and scientific integrity in the laboratory.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling and for anticipating its behavior under various experimental conditions.

| Property | Value | Remarks |

| Physical State | Solid, powder. | May be off-white to pale yellow in appearance.[5][6] |

| Molecular Formula | C₉H₅Br₂NO | |

| Molecular Weight | 302.95 g/mol | |

| Melting Point | 197 - 203 °C | [7] |

| Solubility | Insoluble in water. | Soluble in some organic solvents.[7] |

| Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors.[5] | This includes nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr). |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the known hazards of structurally related compounds, such as 8-hydroxyquinoline and other brominated quinolines, provide a basis for a precautionary approach. The toxicity of substituted quinolines is highly dependent on the nature and position of their substituents.[1]

Primary Hazards:

-

Skin Corrosion/Irritation: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory tract irritation. Inhalation of dust should be avoided.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]

The quinoline ring itself is associated with potential carcinogenicity and can cause liver and kidney damage with chronic exposure.[8] The presence of bromine atoms can enhance both the therapeutic activity and the toxic potential of the molecule.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense against chemical exposure and should be chosen based on a thorough risk assessment.[9][10]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[10][12]

-

Skin Protection:

-

Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[12] For prolonged handling or when immersion is possible, consider using double gloves or more robust chemical-resistant gloves.[12][13] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat is recommended.[10] Ensure it is fully buttoned to protect underlying clothing and skin.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]

Caption: PPE workflow for handling this compound.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula or powder funnel.

-

Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge, which could ignite flammable solvents.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5][6]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[5]

Emergency Procedures and First Aid

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5][6]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation. Place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Reporting: Report all spills to the appropriate laboratory safety personnel.

Caption: Step-by-step spill response plan.

Waste Disposal

Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.

-

Categorization: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[14][15]

-

Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated solid waste.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[5] Do not dispose of it down the drain or in the regular trash. Incineration at high temperatures (around 1200 K) is a common method for the safe disposal of halogenated compounds.[16]

Conclusion

This compound is a valuable compound in the pursuit of new therapeutic agents. However, its potential hazards necessitate a diligent and informed approach to its handling. By integrating the principles of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and disposal protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundation for developing laboratory-specific standard operating procedures (SOPs) and fostering a proactive safety culture that protects both the scientist and the scientific endeavor.

References

- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.

- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.

- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.

- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.

- Personal Protective Equipment (PPE). CHEMM.

- SAFETY D

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH.

- Overcoming challenges in the direct halogen